5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a piperidine ring attached to a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidine-pyridine moiety. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Methoxy Group: This step may involve the use of methanol and a suitable base to introduce the methoxy group at the desired position on the pyrimidine ring.
Attachment of the Piperidine-Pyridine Moiety: This can be accomplished through a series of coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-9-19-17(20-10-13)23-12-14-5-4-8-21(11-14)16(22)15-6-2-3-7-18-15/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYQMPEEOPLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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